Defluoro Atorvastatin Acetonide tert-Butyl Ester
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Overview
Description
Defluoro Atorvastatin Acetonide tert-Butyl Ester is an HMG-CoA reductase inhibitor and lipid-lowering drug . It is used to reduce myocardial infarction and stroke and is also used as a first-line treatment option for dyslipidemia . The volume of distribution of atorvastatin is 380 L and is highly bound to plasma proteins, over 98% .
Synthesis Analysis
The synthesis of Atorvastatin and its intermediates, including Defluoro Atorvastatin Acetonide tert-Butyl Ester, involves several procedures. One of the key methods is the Paal-Knorr synthesis . This process also includes several new synthetic strategies and outlines chemical and chemo-enzymatic methods for synthesizing the optically active side chain of atorvastatin .Molecular Structure Analysis
The molecular structure of Defluoro Atorvastatin Acetonide tert-Butyl Ester is represented by the chemical name: tert-butyl 2- ((4R,6R)-6- (2- (2-isopropyl-4,5-diphenyl-3- (phenylcarbamoyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Atorvastatin and its intermediates are complex and involve several steps. The Paal-Knorr synthesis is a key part of this process .Scientific Research Applications
Pharmacological Profile and Therapeutic Potential
Atorvastatin, a synthetic HMG-CoA reductase inhibitor, significantly lowers plasma cholesterol and triglyceride levels. Its mechanism involves inhibiting endogenous cholesterol synthesis and possibly reducing triglyceride levels through an unidentified process. In comparative trials, Atorvastatin has shown superior efficacy in reducing cholesterol levels over other statins. This attribute positions Atorvastatin as a potential first-line treatment for patients with hypercholesterolemia, including those with familial hypercholesterolemia due to its marked reductions in LDL-cholesterol levels (Lea & McTavish, 1997).
Analytical Methods for Quality Control
The quality control and monitoring of Atorvastatin, given its status as a widely accessible lipid-regulating drug, are crucial. Various analytical methods, particularly HPLC, HPLC coupled to MS, and UV spectrophotometry, have been utilized for evaluating Atorvastatin in pharmaceutical products. These methods ensure the quality of Atorvastatin, which is fundamental for providing quality medicines and the rational use of pharmaceuticals (Kogawa, Pires, & Salgado, 2019).
Cardiovascular Protection
Research has consistently shown Atorvastatin's role in cardiovascular protection. It has been extensively studied in clinical settings ranging from primary prevention to acute coronary syndromes, demonstrating significant reductions in death, myocardial infarction, and stroke. Atorvastatin's impact extends to the prevention of atherosclerosis progression, with evidence suggesting its intensive therapy may be associated with a reduction in inflammatory markers like C-reactive protein. This suggests a potent pleiotropic effect of Atorvastatin therapy (Ray & Cannon, 2005).
Safety And Hazards
Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling Defluoro Atorvastatin Acetonide tert-Butyl Ester . It is also advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
tert-butyl 2-[(4R,6R)-6-[2-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H48N2O5/c1-27(2)36-35(38(44)41-30-21-15-10-16-22-30)34(28-17-11-8-12-18-28)37(29-19-13-9-14-20-29)42(36)24-23-31-25-32(46-40(6,7)45-31)26-33(43)47-39(3,4)5/h8-22,27,31-32H,23-26H2,1-7H3,(H,41,44)/t31-,32-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDCRTVBGYCHGP-ROJLCIKYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H48N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675660 |
Source
|
Record name | tert-Butyl [(4R,6R)-6-{2-[2,3-diphenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Defluoro Atorvastatin Acetonide tert-Butyl Ester | |
CAS RN |
1105067-91-1 |
Source
|
Record name | tert-Butyl [(4R,6R)-6-{2-[2,3-diphenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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